4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione
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Overview
Description
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione typically involves the following steps :
Starting Material: The synthesis begins with 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine.
Nucleophilic Substitution: This compound undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Cyclization: The intermediate products are then cyclized to form the desired triazoloquinoxaline structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoloquinoxalines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione has several scientific research applications :
Antiviral Agents: It has shown potential as an antiviral agent against various viruses.
Antimicrobial Agents: The compound exhibits antibacterial and antifungal activities.
Anticancer Research: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
DNA Intercalation: The compound can intercalate into DNA, making it useful in studying DNA interactions and developing DNA-targeted therapies.
Mechanism of Action
The mechanism of action of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione involves several pathways :
DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: It can inhibit various enzymes involved in viral replication and cell proliferation.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione can be compared with other similar compounds in the triazoloquinoxaline family :
4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a chloro group instead of a methyl group.
8-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a methyl group at a different position.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: Similar structure but with a thiol group instead of a thione group.
The uniqueness of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
19855-00-6 |
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Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione |
InChI |
InChI=1S/C10H8N4S/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15) |
InChI Key |
IGXZBFYNGRQBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=NNC3=S |
Origin of Product |
United States |
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